molecular formula C15H12Cl2N2O2 B13674754 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

Cat. No.: B13674754
M. Wt: 323.2 g/mol
InChI Key: MCIVBOCORRFZLJ-UHFFFAOYSA-N
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Description

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine is a chemical compound belonging to the imidazo[1,2-a]pyridine class. This class of compounds is known for its diverse biological activities and applications in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its potential in drug discovery, particularly in the development of treatments for infectious diseases and cancer .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 3,4-dimethoxybenzaldehyde with 2-aminopyridine, followed by chlorination and cyclization reactions .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations .

Chemical Reactions Analysis

Types of Reactions: 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce halogenated derivatives .

Scientific Research Applications

6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 6,8-Dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine stands out due to its unique combination of chlorine and methoxy substituents, which contribute to its distinct chemical properties and biological activities. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C15H12Cl2N2O2

Molecular Weight

323.2 g/mol

IUPAC Name

6,8-dichloro-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C15H12Cl2N2O2/c1-20-13-4-3-9(5-14(13)21-2)12-8-19-7-10(16)6-11(17)15(19)18-12/h3-8H,1-2H3

InChI Key

MCIVBOCORRFZLJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN3C=C(C=C(C3=N2)Cl)Cl)OC

Origin of Product

United States

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